2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
2-(4-methyl-3-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-12-6-7-15(10-16(12)18(19)20)23(21,22)17-9-8-13-4-2-3-5-14(13)11-17/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAZZPNCMCWSJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Sulfonylation: The attachment of the sulfonyl group to the aromatic ring, often achieved using sulfonyl chlorides in the presence of a base such as pyridine.
Cyclization: The formation of the tetrahydroisoquinoline ring system, which can be accomplished through various cyclization reactions, including Pictet-Spengler condensation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Sulfide derivatives: Formed by the reduction of the sulfonyl group.
Halogenated derivatives: Formed by electrophilic substitution reactions.
Scientific Research Applications
2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Sulfonyl vs. Sulfonamide : Sulfonyl groups (e.g., in the target compound) enhance electrophilicity for nucleophilic substitutions, while sulfonamides (e.g., in ) improve solubility and target binding via hydrogen bonding.
- Nitro Group : The 3-nitro substituent in the target compound may increase metabolic stability compared to halogenated analogs (e.g., ), as nitro groups resist oxidative degradation .
- Bulkier Substituents : Compounds with tert-butyl or cyclopropylethyl groups (e.g., ) exhibit improved enzyme inhibition, likely due to enhanced hydrophobic interactions.
Enzyme Inhibition
- MGAT2 Inhibition : Compound 29 () shows oral bioavailability and potent inhibition (IC₅₀ = 8 nM), attributed to its tert-butylphenethyl group enhancing lipophilicity and target engagement.
- Monoacylglycerol Acyltransferase Inhibition: The trifluoroacetyl group in likely stabilizes enzyme-inhibitor complexes via strong electron-withdrawing effects.
Antimicrobial Activity
- N-Sulfonyl THIQs (e.g., ) exhibit broad-spectrum antimicrobial effects.
Metabolic Stability and BBB Penetration
- THIQ derivatives with nitro or methyl groups (e.g., target compound) are predicted to cross the blood-brain barrier (BBB) efficiently, similar to 1-methyl-THQ, which achieves brain concentrations 4.5× higher than blood .
Physicochemical Properties
Biological Activity
The compound 2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a member of the tetrahydroisoquinoline family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, sulfonyl hydrazones derived from similar scaffolds have shown minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis comparable to established drugs like isoniazid .
| Compound Type | MIC (µM) | Selectivity Index |
|---|---|---|
| Sulfonyl Hydrazones | 0.07 - 0.32 | High (SI > 2000) |
Cytotoxicity
The cytotoxic effects of the compound were evaluated using the MTT assay against human embryonic kidney cells (HEK-293T) and mouse fibroblast cells (CCL-1). The results indicated a favorable selectivity index for certain derivatives, suggesting low cytotoxicity while maintaining antimicrobial efficacy .
The biological activity of This compound can be attributed to its ability to inhibit specific enzymatic pathways. For example, similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in various pathogens including Plasmodium falciparum .
Study 1: Antimycobacterial Activity
In a study focused on antimycobacterial activity, derivatives of tetrahydroisoquinoline were synthesized and tested against Mycobacterium tuberculosis. The results demonstrated that compounds with similar structural motifs had potent antimicrobial effects with low cytotoxicity .
Study 2: Inhibition of DHODH
Another investigation highlighted the inhibition of DHODH by related compounds. This inhibition was confirmed through in vitro assays that measured the impact on cellular growth and viral replication. The findings suggest that these compounds could serve as potential immunosuppressive agents or lead compounds for further drug development .
Q & A
Basic: What are the standard synthetic routes for preparing 2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves sulfonylaminomethylation or Pictet–Spengler cyclization . For sulfonylaminomethylation, the reaction of N-arylalkylsulfonamides with formaldehyde or its equivalents under acidic conditions is common . Optimization includes:
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) improve yields .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
For Pictet–Spengler approaches, cyclization of phenethylamine derivatives with carbonyl compounds under acidic conditions is effective, with nitro-substituted sulfonyl groups requiring inert atmospheres to prevent reduction .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR confirms the tetrahydroisoquinoline core and sulfonyl substitution patterns. Aromatic protons appear as multiplet signals (δ 6.8–8.2 ppm), while sulfonyl groups deshield adjacent protons .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₈H₁₉N₂O₄S: expected [M+H]⁺ = 359.1064) .
- X-ray crystallography : Resolves stereochemistry and confirms sulfonyl group orientation, as seen in structurally analogous compounds .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
